molecular formula C23H38FNO B069876 2-Methylarachidonoyl-(2'-fluoroethyl)amide CAS No. 166100-39-6

2-Methylarachidonoyl-(2'-fluoroethyl)amide

Cat. No.: B069876
CAS No.: 166100-39-6
M. Wt: 363.6 g/mol
InChI Key: HMMNZALKMVCHHZ-ZKWNWVNESA-N
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Description

2-Methylarachidonoyl-(2’-fluoroethyl)amide is a synthetic analog of anandamide, a naturally occurring endocannabinoid. This compound is known for its high affinity for cannabinoid receptors, particularly the CB1 receptor, and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves the modification of arachidonic acidThis process enhances the compound’s metabolic stability and binding affinity for the CB1 receptor .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as esterification, amidation, and fluorination under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylarachidonoyl-(2’-fluoroethyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the interactions of synthetic cannabinoids with CB receptors.

    Biology: The compound is used to investigate the role of endocannabinoids in physiological processes such as pain modulation and appetite regulation.

    Medicine: Research has explored its potential therapeutic effects in conditions like chronic pain, inflammation, and neurodegenerative diseases.

    Industry: It is used in the development of new pharmaceuticals targeting the endocannabinoid system.

Mechanism of Action

The mechanism of action of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves its binding to the CB1 receptor, a G-protein-coupled receptor found primarily in the central nervous system. Upon binding, the compound activates intracellular signaling pathways that modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The presence of the fluorine atom and the methyl group enhances the compound’s binding affinity and metabolic stability, making it a potent agonist of the CB1 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylarachidonoyl-(2’-fluoroethyl)amide is unique due to its enhanced binding affinity and metabolic stability compared to anandamide and other analogs. The addition of the fluorine atom and the methyl group significantly improves its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMNZALKMVCHHZ-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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